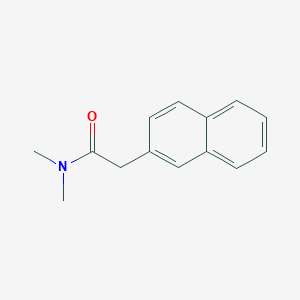![molecular formula C16H14ClNO3 B6635621 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid, also known as N-(4-chloro-2-methylphenyl)-2-[(3-pyridinylamino)carbonyl]benzeneacetamide or CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells.
作用機序
The mechanism of action of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the inhibition of JAK3, which is a key signaling molecule in the immune system. JAK3 is involved in the signaling pathways of cytokines, which play a crucial role in inflammation and immune response. By inhibiting JAK3, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid can reduce the production of cytokines and thus alleviate inflammation and autoimmune responses.
Biochemical and Physiological Effects
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound can also inhibit the proliferation of T cells and B cells, which play a crucial role in the immune response.
実験室実験の利点と制限
One of the advantages of using 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid in lab experiments is its specificity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune signaling pathways. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another direction is the investigation of the compound's potential use in other autoimmune and inflammatory diseases. There is also ongoing research on the safety and long-term effects of the compound in humans. Overall, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has shown great promise as a potential therapy for various immune-related diseases, and further research is warranted to fully understand its potential.
Conclusion
In conclusion, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid is a potent inhibitor of JAK3 that has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. The compound has a specific mechanism of action and a range of biochemical and physiological effects. While it has some limitations in lab experiments, it shows great promise as a potential therapy for various immune-related diseases. Further research is needed to fully understand its potential and develop more potent and selective JAK3 inhibitors.
合成法
The synthesis of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has also been studied for its potential use in organ transplantation to prevent rejection.
特性
IUPAC Name |
2-[3-[(4-chloro-2-methylbenzoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-7-12(17)5-6-14(10)16(21)18-13-4-2-3-11(8-13)9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRLSAMNXDTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)


![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
